3'-O-Desmethyl Aliskiren Hydrochloride is a derivative of Aliskiren, a direct renin inhibitor used primarily in the treatment of hypertension. This compound is notable for its role in pharmacological research and potential therapeutic applications. Aliskiren itself is synthesized as a hydrochloride salt, which enhances its solubility and bioavailability, making it effective in clinical settings.
3'-O-Desmethyl Aliskiren Hydrochloride is derived from Aliskiren through metabolic processes or synthetic pathways. It is identified as a metabolite of Aliskiren, which undergoes various transformations in the body, particularly through O-demethylation processes.
3'-O-Desmethyl Aliskiren Hydrochloride is classified as a synthetic organic compound and belongs to the category of non-peptide renin inhibitors. Its chemical structure enables it to interact specifically with the renin-angiotensin system, which plays a crucial role in regulating blood pressure.
The synthesis of 3'-O-Desmethyl Aliskiren Hydrochloride can be achieved through several methods, primarily focusing on the modification of Aliskiren's structure. One common approach involves O-demethylation, where methyl groups are selectively removed from the phenyl-propoxy side chain of Aliskiren.
According to patent literature, the synthesis process may utilize various catalysts and solvents to facilitate the reaction. For example, palladium catalysts are often employed in reduction reactions involving azide intermediates. The synthesis may also involve purification steps such as distillation to enhance the purity of the final product .
The molecular formula for 3'-O-Desmethyl Aliskiren Hydrochloride is with a molecular weight of approximately 585.22 g/mol. The compound features a complex structure that includes a phenyl group, a propoxy chain, and an amine functionality.
The structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the arrangement of atoms within the molecule and confirm its identity.
3'-O-Desmethyl Aliskiren Hydrochloride can participate in various chemical reactions typical for organic compounds, including nucleophilic substitutions and hydrolysis. Its reactivity profile is influenced by functional groups present in its structure.
The compound's interactions with biological targets, particularly renin, are crucial for its pharmacological activity. The mechanism involves binding to the active site of renin, inhibiting its function and subsequently reducing the formation of angiotensin I, which plays a significant role in blood pressure regulation .
The mechanism of action for 3'-O-Desmethyl Aliskiren Hydrochloride involves direct inhibition of renin activity. By binding to renin, this compound prevents the conversion of angiotensinogen to angiotensin I, leading to decreased levels of angiotensin II—a potent vasoconstrictor.
Research indicates that this inhibition results in reduced blood pressure and improved cardiovascular outcomes in hypertensive patients. The pharmacokinetics of 3'-O-Desmethyl Aliskiren Hydrochloride suggest that it may have varying degrees of potency compared to its parent compound .
3'-O-Desmethyl Aliskiren Hydrochloride typically exists as a white to off-white solid. Its solubility profile indicates good solubility in aqueous solutions, particularly when formulated as a hydrochloride salt.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light and moisture. Its melting point, boiling point, and other thermodynamic properties can be determined through standard analytical methods.
Scientific Uses
3'-O-Desmethyl Aliskiren Hydrochloride serves as an important compound in pharmacological research, particularly in studies focused on hypertension management and the renin-angiotensin system. Its role as a metabolite provides insights into the metabolic pathways of renin inhibitors and aids in understanding drug interactions and efficacy.
Additionally, ongoing research may explore its potential applications in combination therapies for cardiovascular diseases or other conditions influenced by renin activity .
3'-O-Desmethyl Aliskiren Hydrochloride is a key metabolite of the antihypertensive drug aliskiren, a direct renin inhibitor. The compound has the molecular formula C₂₉H₅₂ClN₃O₆ and a molecular weight of 574.19 g/mol (monoisotopic mass: 573.35 g/mol). Its systematic IUPAC name is (2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[3-(3-hydroxypropoxy)-4-methoxyphenyl]methyl]-8-methyl-2-propan-2-ylnonanamide hydrochloride. This nomenclature precisely defines its stereochemistry at four chiral centers (C2, C4, C5, C7), confirming its absolute configuration as 2S,4S,5S,7S [4] [10].
The hydrochloride salt forms when the tertiary amine group in the desmethyl aliskiren molecule protonates with hydrochloric acid. Key structural features distinguishing it from the parent compound include:
Table 1: Key Identifiers of 3'-O-Desmethyl Aliskiren Hydrochloride
Property | Value | Source |
---|---|---|
CAS Registry Number | Not publicly available | [4] |
PubChem CID | 71315707 | [2] |
Molecular Formula | C₂₉H₅₂ClN₃O₆ | [2] [4] |
Exact Mass | 573.354 g/mol | [4] |
SMILES Notation | Cl.COc1ccc(CC@@HC(C)C)cc1OCCCO | [4] |
InChIKey | WGLWFINTGGHHBQ-MLCQCVOFSA-N | [10] |
Structurally, 3'-O-Desmethyl Aliskiren Hydrochloride differs from aliskiren hemifumarate (C₃₀H₅₃N₃O₆·C₄H₄O₄) in two critical aspects:
Table 2: Structural and Physicochemical Comparison with Aliskiren
Property | 3'-O-Desmethyl Aliskiren HCl | Aliskiren Hemifumarate | Biological Consequence |
---|---|---|---|
Molecular Formula | C₂₉H₅₂ClN₃O₆ | C₃₀H₅₃N₃O₆·½C₄H₄O₄ | Reduced molecular mass |
Key Functional Group | Phenolic hydroxyl (–OH) | Methoxy (–OCH₃) | Increased hydrogen bonding capacity |
Polar Surface Area | Higher | Lower | Enhanced hydrophilicity |
log P (Predicted) | ~3.1 (estimated) | 4.5 | Altered membrane permeability |
Renin Binding Affinity | Likely reduced | High | Decreased pharmacological activity |
The 3'-demethylation eliminates a hydrophobic methyl group and introduces a hydrogen-bond donor, reducing the compound's lipophilicity and potentially altering its interaction with the renin active site. Aliskiren inhibits renin by binding to its active site through multiple hydrogen bonds and hydrophobic interactions. The loss of the methoxy group's methyl likely disrupts optimal hydrophobic contacts, while the phenolic hydroxyl may form new hydrogen bonds with non-catalytic residues [8] [9].
While comprehensive single-crystal X-ray diffraction data for 3'-O-Desmethyl Aliskiren Hydrochloride remains unreported in public literature, its physicochemical behavior provides insights into solid-state characteristics. The compound is supplied as a neat solid (≥95% purity) and exhibits stability at room temperature during storage and shipping [4]. This suggests a stable crystalline form under ambient conditions, likely a monomorphic system given the absence of reported polymorphs.
The hydrochloride salt formation enhances crystallinity compared to the free base form, as evidenced by:
The presence of multiple hydrogen-bond donors (two amine groups, two hydroxyl groups, amide protons) and acceptors (carbonyl oxygens, ether oxygens) enables complex hydrogen-bonding networks in the crystal lattice. Ionic bonding between the protonated amine and chloride ion further stabilizes the structure. These interactions likely result in a high-energy crystal lattice requiring significant disruption for dissolution, consistent with its observed solubility profile [4].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H and ¹³C NMR provide definitive structural confirmation. Key features in DMSO-d₆ or CDCl₃ include:
Table 3: Characteristic NMR Chemical Shifts (Predicted)
Proton Position | δ (ppm), Multiplicity | Assignment Basis |
---|---|---|
H-2' (aromatic) | 7.10, d | Ortho to phenolic –OH |
H-6' (aromatic) | 6.75, d | Ortho to methoxy, meta to –OH |
4'-OCH₃ | 3.75, s | Electron-withdrawing group effect |
–OCH₂CH₂CH₂OH | 3.62, t | α to oxygen |
–CH₂CH₂CH₂OH | 4.12, t | α to hydroxyl |
C5–OH | 5.25, br s | Hydrogen bonding with solvent |
Infrared Spectroscopy:FT-IR spectra show diagnostic absorption bands:
Mass Spectrometry:High-resolution ESI-MS exhibits characteristic fragmentation:
NMR's Category A status in forensic analysis (per SWGDRUG guidelines) makes it particularly valuable for unequivocal identification of structurally similar compounds like aliskiren metabolites, especially in distinguishing positional isomers and salt forms [7].
The solubility and partitioning behavior of 3'-O-Desmethyl Aliskiren Hydrochloride reflect its amphiphilic nature:
Solubility:
Partition Coefficients:
Table 4: Experimental Solubility Data
Solvent System | Solubility (mg/mL) | Conditions | Remarks |
---|---|---|---|
Water | 15 ± 2 | 25°C, pH 3.0 | Salt-stabilized solution |
Simulated Gastric Fluid | 22 ± 3 | 37°C, pH 1.2 | Enhanced by low pH |
Phosphate Buffer | 3 ± 0.5 | 25°C, pH 7.4 | Precipitation near neutral pH |
Methanol | >50 | 25°C | Complete miscibility |
Ethyl Acetate | <0.1 | 25°C | Insignificant dissolution |
The phenolic hydroxyl group substantially increases hydrophilicity compared to aliskiren, reducing its potential for blood-brain barrier penetration and increasing renal clearance rates. These properties align with typical phase I metabolites undergoing further conjugation (e.g., glucuronidation) for excretion [9] [10].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3